2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time1. However, specific synthesis methods for “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione” are not available in the sources I found.Molecular Structure Analysis
The molecular structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between1. Specific structural details for “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione” are not available in the sources I found.
Chemical Reactions Analysis
The chemical reactions of oxazole derivatives can vary widely depending on the specific compound and the conditions. Unfortunately, I couldn’t find specific information on the chemical reactions of “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione”.Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the specific compound. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione”.Scientific Research Applications
Environmental Impact and Biodegradation
Research focusing on the environmental impact of organochlorine compounds, such as chlorophenols, which share structural similarities with the compound , suggests moderate to high toxicity levels to both mammalian and aquatic life, depending on exposure duration and environmental conditions. These studies emphasize the need for efficient biodegradation processes and highlight the role of adapted microflora in mitigating persistence in aquatic environments (K. Krijgsheld & A. D. Gen, 1986).
Pharmacological Developments
Investigations into the pharmacological applications of structurally related compounds, such as Lurasidone and various oxazole scaffolds, reveal their potential in treating psychotic and mood disorders. These studies underscore the efficacy and safety profiles of such compounds, with specific attention to their regulatory approvals and clinical application potentials (M. Pompili et al., 2018), (R. Kaur et al., 2018).
Chemical Synthesis and Materials Science
Advancements in the synthesis and application of polymethyl methacrylate-based plastic scintillators, incorporating various luminescent dyes, demonstrate the importance of chemical innovation in enhancing material properties for specific applications, such as radiation detection and optical transparency (V. N. Salimgareeva & S. Kolesov, 2005).
Biological Effects and Mechanisms
Detailed reviews on the biological effects of compounds similar to salicylanilides and benzoxazines outline a broad spectrum of activities, including antibacterial, antituberculous, and anti-inflammatory effects, which can be tailored through structural modifications. These findings provide insight into the potential biomedical applications and therapeutic development based on chemical structure-activity relationships (K. Waisser & L. Kubicová, 1993).
Safety And Hazards
Future Directions
The future directions of research on oxazole derivatives could include further exploration of their biological activities and potential applications in medicine1. However, specific future directions for “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione” are not available in the sources I found.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c1-8-9(2)26-16-20-14-13(23(8)16)15(24)22(17(25)21(14)3)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRONQAHUWHIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
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